Cas no 1808846-52-7 (3,5-Dibromo-6-cyclopropylpyridin-2-amine)
3,5-Dibromo-6-cyclopropylpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3,5-dibromo-6-cyclopropylpyridin-2-amine
- Z2216303070
- 3,5-Dibromo-6-cyclopropylpyridin-2-amine
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- MDL: MFCD29033906
- Inchi: 1S/C8H8Br2N2/c9-5-3-6(10)8(11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12)
- InChI Key: GNWLTXHHONTKSR-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(N)N=C1C1CC1)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 2.5
- Topological Polar Surface Area: 38.9
3,5-Dibromo-6-cyclopropylpyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-223500-1g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 1g |
$1057.0 | 2023-09-15 | |
| Enamine | EN300-223500-5g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 5g |
$3065.0 | 2023-09-15 | |
| Enamine | EN300-223500-10g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 10g |
$4545.0 | 2023-09-15 | |
| Enamine | EN300-223500-0.05g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 0.05g |
$245.0 | 2024-06-20 | |
| Enamine | EN300-223500-0.1g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 0.1g |
$366.0 | 2024-06-20 | |
| Enamine | EN300-223500-0.25g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 0.25g |
$524.0 | 2024-06-20 | |
| Enamine | EN300-223500-0.5g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 0.5g |
$824.0 | 2024-06-20 | |
| Enamine | EN300-223500-1.0g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
| Enamine | EN300-223500-2.5g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| Enamine | EN300-223500-5.0g |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
1808846-52-7 | 95% | 5.0g |
$3065.0 | 2024-06-20 |
3,5-Dibromo-6-cyclopropylpyridin-2-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3,5-Dibromo-6-cyclopropylpyridin-2-amine
Recent Advances in the Study of 3,5-Dibromo-6-cyclopropylpyridin-2-amine (CAS: 1808846-52-7) and Its Applications in Chemical Biology and Medicine
3,5-Dibromo-6-cyclopropylpyridin-2-amine (CAS: 1808846-52-7) is a brominated pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block for more complex pharmaceutical agents. Recent studies have explored its synthesis, reactivity, and biological activities, providing valuable insights into its utility in biomedical research.
The synthesis of 3,5-Dibromo-6-cyclopropylpyridin-2-amine has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach using palladium-based catalysts, which significantly enhanced the efficiency of the bromination and cyclopropylation steps. This advancement not only facilitates large-scale production but also ensures the compound's availability for further pharmacological evaluations.
In terms of biological activity, 3,5-Dibromo-6-cyclopropylpyridin-2-amine has been investigated for its inhibitory effects on specific kinases involved in inflammatory pathways. A recent preclinical study highlighted its potent activity against JAK3 kinases, which are critical targets in autoimmune diseases such as rheumatoid arthritis and psoriasis. The compound exhibited a high selectivity profile, minimizing off-target effects, which is a crucial factor in drug development.
Furthermore, computational studies have been conducted to elucidate the binding mechanisms of 3,5-Dibromo-6-cyclopropylpyridin-2-amine with its target proteins. Molecular docking simulations revealed that the bromine atoms and the cyclopropyl group play pivotal roles in stabilizing the ligand-protein interactions, providing a structural basis for the design of more potent analogs. These findings were corroborated by X-ray crystallography data, which offered atomic-level insights into the binding site.
Despite these promising results, challenges remain in the development of 3,5-Dibromo-6-cyclopropylpyridin-2-amine as a therapeutic agent. Issues such as metabolic stability and bioavailability need to be addressed in future studies. However, the compound's versatility as a chemical scaffold offers numerous opportunities for structural modifications to overcome these limitations.
In conclusion, 3,5-Dibromo-6-cyclopropylpyridin-2-amine (CAS: 1808846-52-7) represents a valuable tool in chemical biology and drug discovery. Its unique structural properties and biological activities make it a compelling subject for ongoing research. Continued exploration of its applications and optimization of its pharmacological profile could lead to significant advancements in the treatment of various diseases.
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